molecular formula C6H5ClN2O3 B3032375 5-Chloro-3-methoxy-2-nitropyridine CAS No. 152684-28-1

5-Chloro-3-methoxy-2-nitropyridine

Cat. No.: B3032375
CAS No.: 152684-28-1
M. Wt: 188.57 g/mol
InChI Key: ZBRYRVCRBMYYDO-UHFFFAOYSA-N
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Description

5-Chloro-3-methoxy-2-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Identification

5-Chloro-3-methoxy-2-nitropyridine has been utilized in the synthesis of various chemical compounds. For instance, it was involved in the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine, which was achieved through a series of reactions starting from 3,5-dichloropyridine. This process included substitution, oxidation, nitration, and ammoniation steps, and the structure of the product was confirmed using IR, 1H NMR, MS, and elemental analysis (Jun, 2007).

Chemical Reactions and Mechanisms

Studies have also investigated the chemical reactivity and mechanisms involving this compound. Research on the nitration of some 3,5-disubstituted pyridine N-oxides reported the preparation of 3-chloro-5-methoxypyridine N-oxide and its subsequent nitration, yielding 5-chloro-3-methoxy-2-nitro-pyridine N-oxide under specific conditions (Bissell & Swansiger, 1987). This highlights the compound's role in creating more complex chemical structures through nitration.

Applications in Organic Synthesis

Furthermore, this compound has been employed in various organic synthesis processes. For example, it has been used in the synthesis of pyridine derivatives, demonstrating its versatility in organic chemistry. In one study, different pyridine derivatives were synthesized, and their structures were analyzed through X-ray and spectroscopic methods (Jukić et al., 2010).

Kinetic Studies and Spectral Analysis

Kinetic studies and spectral analysis involving this compound have also been conducted. These studies provide insights into the reaction rates and mechanisms of various chemical reactions involving this compound. For instance, the kinetics of reactions involving 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine were explored, revealing information about reaction rates and mechanisms (Hamed et al., 1997).

Molecular Structure and Properties

Research focusing on the molecular structure and properties of this compound has led to a deeper understanding of its chemical behavior. Studies involving molecular structural analysis, spectroscopic studies, and theoretical calculations have been instrumental in understanding its physical and chemical properties, which are vital for its application in various scientific fields (Sangeetha & Mathammal, 2016).

Safety and Hazards

When handling 5-Chloro-3-methoxy-2-nitropyridine, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . Contact with skin, eyes, and clothing should be avoided .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Properties

IUPAC Name

5-chloro-3-methoxy-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRYRVCRBMYYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576240
Record name 5-Chloro-3-methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152684-28-1
Record name 5-Chloro-3-methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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